3-Phenoxypropane-1-sulfonamide
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Overview
Description
3-Phenoxypropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenoxypropane moiety. This compound is part of the sulfonamide family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxypropane-1-sulfonamide typically involves the reaction of phenoxypropane with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, forming the sulfonamide bond . The general reaction can be represented as follows:
Phenoxypropane+Sulfonyl Chloride→this compound
Industrial Production Methods
In industrial settings, the production of sulfonamides, including this compound, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Phenoxypropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted phenoxypropane derivatives.
Scientific Research Applications
3-Phenoxypropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 3-Phenoxypropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Such as sulfamethazine and sulfadiazine.
Sulfonimidates: Used as intermediates in the synthesis of other sulfur-containing compounds.
Uniqueness
3-Phenoxypropane-1-sulfonamide is unique due to its specific structure, which combines a phenoxypropane moiety with a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-phenoxypropane-1-sulfonamide |
InChI |
InChI=1S/C9H13NO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |
InChI Key |
ZFJDQEQBEQPYJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCS(=O)(=O)N |
Origin of Product |
United States |
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